molecular formula C30H50O B1681680 Simiarenol CAS No. 1615-94-7

Simiarenol

Cat. No. B1681680
CAS RN: 1615-94-7
M. Wt: 426.7 g/mol
InChI Key: XVXPXUMUGATHPD-JMJRLLIOSA-N
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Description

Simiarenol is a triterpene alcohol isolated from the Hong Kong species of Rhododendron simiarum . It has a molecular weight of 426.72 and a molecular formula of C30H50O . It may have leishmanicidal activity against Leishmania donovani promastigotes in vitro .


Molecular Structure Analysis

The molecular structure of Simiarenol is represented by the SMILES notation: C[C@@]12[C@@]3(C@([C@]4(C(=CC3)C(C)(C)C@@HCC4)[H])CC[C@@]1(C)[C@]5(C@(CC2)C@@HC)CC5)[H] . The structure of Simiarenol has been identified as 3β-hydroxy- E: B - friedo -hop-5-ene .

Scientific Research Applications

Phytochemical Studies

Simiarenol, a rare triterpene, has been the focus of various phytochemical studies. It has been identified as a significant compound in several plants. For instance, it was isolated from the dichloromethane fraction of Pterospermum truncatolobatum, where its structure was confirmed through spectroscopic analyses and X-ray crystallography (Linh Le Thi Khạnh et al., 2021). Similarly, simiarenol was also isolated from Coccoloba mollis and Capparis decidua, contributing to the phytochemical diversity of these species (Patrícia Emanuella S. Oliveira et al., 2008); (S. Anjum et al., 2018).

Biological and Pharmacological Potential

Simiarenol has exhibited moderate cytotoxicity against various cancer cell lines, such as Hep-G2, Lu-1, and MCF-7, highlighting its potential for further research in cancer therapy (Linh Le Thi Khạnh et al., 2021). Its isolation from different plants like Capparis decidua also indicates a widespread occurrence in nature with diverse biological activities (S. Anjum et al., 2018).

Implications in Traditional Medicine

While simiarenol has not been directly linked to traditional medicine, compounds from plants containing simiarenol, like Gendarussa ventricosa, have been explored for their potential medicinal properties, indicating a broader scope of research for simiarenol as well (Zhang Xiao-li).

properties

IUPAC Name

(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22-,23-,24+,25+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXPXUMUGATHPD-JMJRLLIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167162
Record name Simiarenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simiarenol

CAS RN

1615-94-7
Record name Simiarenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simiarenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simiarenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Simiarenol
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Record name SIMIARENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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